molecular formula C9H12O2 B022458 4-(2-Methoxyethyl)phenol CAS No. 56718-71-9

4-(2-Methoxyethyl)phenol

Cat. No. B022458
Key on ui cas rn: 56718-71-9
M. Wt: 152.19 g/mol
InChI Key: FAYGEALAEQKPDI-UHFFFAOYSA-N
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Patent
US05124489

Procedure details

The procedure of Example 2 was repeated with a solution of 2.00 g (10.2) mmol) 4-hydroxyphenylglyoxal dimethyl acetal in 10 g methanol containing 0.37 g (10.2 mmol) hydrogen chloride and a 0.20 g dry 10% Pd/C catalyst being reacted with hydrogen gas pressurized at 50 psig at 25° C. A 47% yield of 4-(2'-methoxyethyl)phenol was obtained.
[Compound]
Name
( 10.2 )
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](OC)([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH:4]=[O:5].[CH3:15]O>>[CH3:15][O:5][CH2:4][CH2:3][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1

Inputs

Step One
Name
( 10.2 )
Quantity
2 g
Type
reactant
Smiles
Step Two
Name
4-hydroxyphenylglyoxal dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=O)(C1=CC=C(C=C1)O)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 0.20 g dry 10% Pd/C catalyst
CUSTOM
Type
CUSTOM
Details
being reacted with hydrogen gas
CUSTOM
Type
CUSTOM
Details
pressurized at 50 psig at 25° C

Outcomes

Product
Name
Type
product
Smiles
COCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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